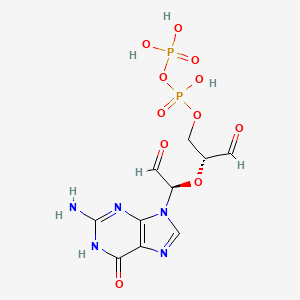
2',3'-Dialdehyde guanosine diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dialdehyde guanosine diphosphate is a derivative of guanosine diphosphate, a nucleoside diphosphate. It consists of a pyrophosphate group, a pentose sugar ribose, and the nucleobase guanine. This compound is known for its unique chemical structure, which includes aldehyde groups at the 2’ and 3’ positions of the ribose moiety .
Méthodes De Préparation
The synthesis of 2’,3’-dialdehyde guanosine diphosphate typically involves the oxidation of guanosine diphosphate. Common oxidizing agents used in this process include periodate or other selective oxidants that target the ribose moiety. The reaction conditions often require careful control of pH and temperature to ensure selective oxidation without degrading the nucleobase .
Analyse Des Réactions Chimiques
2’,3’-Dialdehyde guanosine diphosphate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming Schiff bases or other derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2’,3’-Dialdehyde guanosine diphosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and nucleotide interactions.
Medicine: It is investigated for its potential therapeutic applications, including as an antiviral agent.
Industry: It is used in the development of biosensors and other analytical tools.
Mécanisme D'action
The mechanism of action of 2’,3’-dialdehyde guanosine diphosphate involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins or other biomolecules, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparaison Avec Des Composés Similaires
2’,3’-Dialdehyde guanosine diphosphate can be compared with other nucleoside diphosphates, such as:
Guanosine diphosphate: Lacks the aldehyde groups and has different reactivity.
Adenosine diphosphate: Contains adenine instead of guanine and has distinct biological roles.
Cytidine diphosphate: Contains cytosine and is involved in different metabolic pathways.
Propriétés
Numéro CAS |
62695-32-3 |
|---|---|
Formule moléculaire |
C10H13N5O11P2 |
Poids moléculaire |
441.18 g/mol |
Nom IUPAC |
[(2R)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H13N5O11P2/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)25-5(1-16)3-24-28(22,23)26-27(19,20)21/h1-2,4-6H,3H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t5-,6+/m0/s1 |
Clé InChI |
JQJHUCJWAVEIRS-NTSWFWBYSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


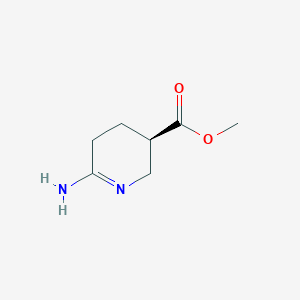
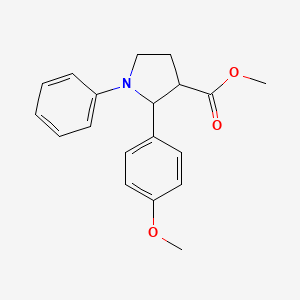

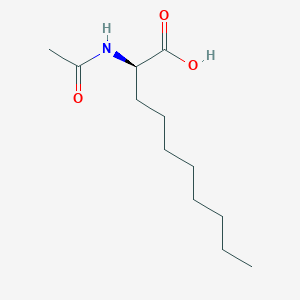
![2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091435.png)

![2-Butyl-4-chloro-5-[(2,4-dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13091447.png)

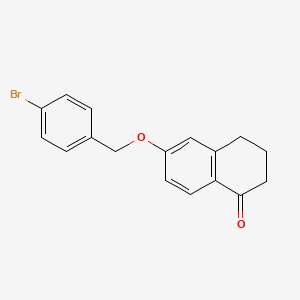
![4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13091470.png)

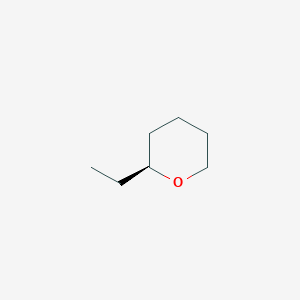
![2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)

